molecular formula C8H10ClNOS B163834 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 135709-69-2

2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B163834
CAS No.: 135709-69-2
M. Wt: 203.69 g/mol
InChI Key: BPGNKQFHHAQFBR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit fungicidal activities , suggesting that their targets could be enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

It can be inferred from related studies that thiophene derivatives may interact with their targets by forming covalent bonds, disrupting normal biochemical processes, and leading to the death of the organism .

Biochemical Pathways

Based on the fungicidal activity of similar thiophene derivatives , it can be hypothesized that this compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given its potential fungicidal activity , it can be inferred that the compound may lead to the death of fungal cells by disrupting essential biochemical processes.

Properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-6-8(11)10-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNKQFHHAQFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407067
Record name 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135709-69-2
Record name 2-Chloro-N-[2-(2-thienyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135709-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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